6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
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Overview
Description
6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is an organic compound with a complex structure that includes a hydroxymethyl group and a carbonitrile group attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 6-(Carboxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile.
Reduction: Formation of 6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The hydroxymethyl and carbonitrile groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound formed by the dehydration of reducing sugars, used in the food industry and as a precursor for biofuels.
Hydroxymethylpterin: A compound involved in the folate biosynthetic pathway, with applications in antimicrobial therapy
Uniqueness: 6-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other hydroxymethyl-containing compounds and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
6-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h2,4,6,9,14H,1,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAMCFNIHNRRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C#N)C=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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